(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes an indole derivative and an acrylamide moiety. The compound features an acetyl group attached to the indole nitrogen, a methylthio group on the phenyl ring, and a double bond characteristic of acrylamides. Its molecular formula is C19H20N2OS, and it has a molecular weight of approximately 336.44 g/mol.
Research indicates that compounds similar to (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide exhibit various biological activities, including:
The synthesis of (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide can be achieved through several methods:
(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide has potential applications in various fields:
Interaction studies involving (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide focus on its binding affinity with biological targets:
Several compounds share structural similarities with (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide. Here are some notable examples:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N-(1-acetylindolin-6-yl)-3-(4-methoxyphenyl)acrylamide | Structure | Anticancer | Contains a methoxy group instead of methylthio |
| (E)-N-(1-acetylindolin-6-yl)-3-(4-nitrophenyl)acrylamide | Structure | Antimicrobial | Contains a nitro group enhancing electron-withdrawing properties |
| (E)-N-(1-benzoylindolin-6-yl)-3-(4-methylphenyl)acrylamide | Structure | Anti-inflammatory | Benzoyl substitution alters reactivity |
The uniqueness of (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide lies in its specific combination of functional groups which may confer distinct biological activities compared to similar compounds. The presence of both the methylthio group and the indole structure potentially enhances its efficacy against certain biological targets while providing opportunities for further modification and optimization in drug design.